7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
CAS No.: 1384429-50-8
Cat. No.: VC7373151
Molecular Formula: C15H15Cl2N
Molecular Weight: 280.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1384429-50-8 |
|---|---|
| Molecular Formula | C15H15Cl2N |
| Molecular Weight | 280.19 |
| IUPAC Name | 7-chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
| Standard InChI | InChI=1S/C15H14ClN.ClH/c16-14-7-6-12-9-15(17-10-13(12)8-14)11-4-2-1-3-5-11;/h1-8,15,17H,9-10H2;1H |
| Standard InChI Key | ADSHIQXWQRYQHL-UHFFFAOYSA-N |
| SMILES | C1C(NCC2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl |
Introduction
7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a complex organic compound with the CAS number 1384429-50-8. It is a derivative of tetrahydroisoquinoline, modified with a phenyl group at the third position and a chlorine atom at the seventh position, forming a hydrochloride salt. This compound is of interest in various fields of research due to its unique structure and potential applications.
Pharmaceutical Development
Tetrahydroisoquinoline derivatives are known for their potential in developing drugs that target neurological conditions. The addition of a phenyl group and a chlorine atom could enhance the compound's bioactivity or modify its pharmacokinetic properties, making it a valuable candidate for further investigation.
Organic Synthesis
The versatility of tetrahydroisoquinoline derivatives in organic synthesis is well-documented. These compounds can be used to create complex molecular structures, which are essential in the development of new pharmaceuticals and other organic materials.
Comparison with Related Compounds
For comparison, 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 73075-45-3) is another related compound used extensively in research. It lacks the phenyl group present in 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride but shares similar applications in pharmaceutical and biochemical research.
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 7-Chloro-3-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | 1384429-50-8 | C₁₅H₁₅Cl₂N | 280.2 g/mol |
| 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | 73075-45-3 | C₉H₁₁Cl₂N | 204.10 g/mol |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume